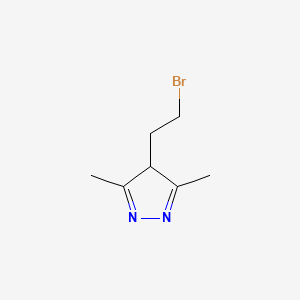
4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromoethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-bromoethanol under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrazole nitrogen, forming the desired product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Electrophilic Aromatic Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reactions are conducted using electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of catalysts such as iron(III) bromide (FeBr₃) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(2-azidoethyl)-3,5-dimethyl-4H-pyrazole, while oxidation with potassium permanganate would produce 4-(2-carboxyethyl)-3,5-dimethyl-4H-pyrazole .
科学的研究の応用
4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action
作用機序
The mechanism of action of 4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein .
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)-3,5-dimethyl-4H-pyrazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-3,5-dimethyl-4H-pyrazole: Contains an iodoethyl group, which can undergo different chemical reactions compared to the bromoethyl group.
4-(2-Hydroxyethyl)-3,5-dimethyl-4H-pyrazole: Features a hydroxyethyl group, making it more hydrophilic and reactive towards different nucleophiles
Uniqueness
4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science .
特性
分子式 |
C7H11BrN2 |
|---|---|
分子量 |
203.08 g/mol |
IUPAC名 |
4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h7H,3-4H2,1-2H3 |
InChIキー |
CFBKBOVJGKNERB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C1CCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
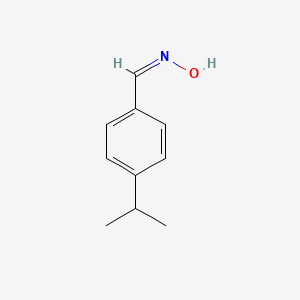
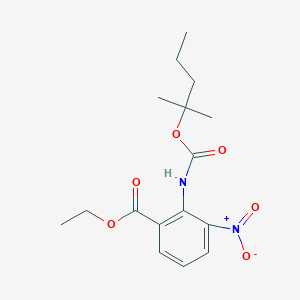
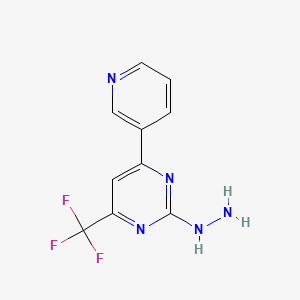
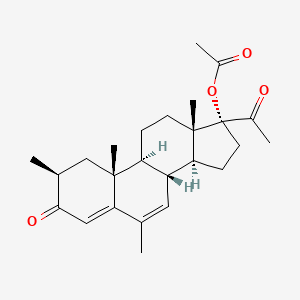
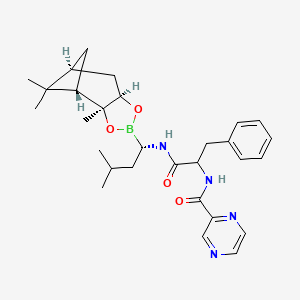

![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
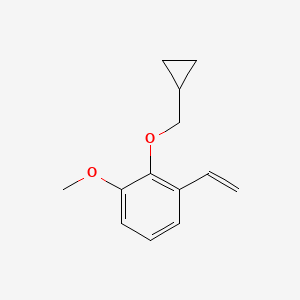
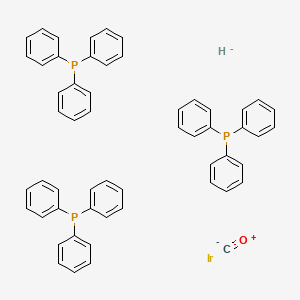
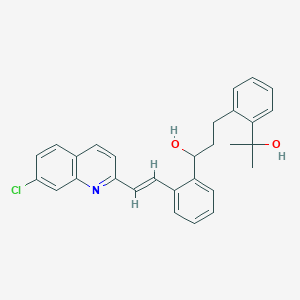
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)

